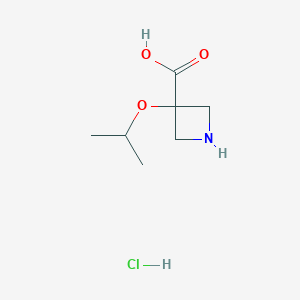

3-Isopropoxyazetidine-3-carboxylic acid hydrochloride

Description

Chemical Identity and Nomenclature

This compound represents a sophisticated member of the azetidine family, characterized by its specific substitution pattern and salt formation. The compound bears the Chemical Abstracts Service registry number 1523606-43-0 and possesses a molecular formula of C7H14ClNO3 with a molecular weight of 195.64 daltons. The systematic nomenclature reflects the compound's structural complexity, incorporating both the isopropoxy ether functionality and the carboxylic acid group positioned at the 3-carbon of the azetidine ring system.

The structural identity of this compound can be precisely described through its Simplified Molecular Input Line Entry System notation as O=C(C1(OC(C)C)CNC1)O.[H]Cl, which clearly delineates the four-membered azetidine ring with the carboxylic acid and isopropoxy substituents at the same carbon position. This particular substitution pattern creates a quaternary carbon center at position 3 of the azetidine ring, significantly influencing both the compound's chemical reactivity and its potential biological activity. The hydrochloride salt formation provides enhanced stability and solubility characteristics compared to the free acid form, making it more suitable for research applications and potential pharmaceutical development.

The nomenclature follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, where the azetidine core structure is numbered to provide the lowest possible numbers for substituents. The presence of both electron-donating isopropoxy and electron-withdrawing carboxylic acid groups on the same carbon creates unique electronic properties that distinguish this compound from simpler azetidine derivatives. Storage recommendations include maintenance under inert atmosphere conditions at 2-8 degrees Celsius, reflecting the compound's sensitivity to oxidation and hydrolysis under ambient conditions.

Historical Development in Heterocyclic Chemistry

The development of azetidine chemistry traces its origins to the mid-20th century when researchers first recognized the potential of four-membered nitrogen heterocycles as synthetic intermediates and biological targets. The first natural azetidine derivative, L-azetidine-2-carboxylic acid, was isolated from Convallaria majalis in 1955 and identified as a proline receptor antagonist, establishing the foundation for subsequent research into azetidine-containing compounds. This discovery marked the beginning of systematic investigations into the synthesis, reactivity, and biological properties of azetidine derivatives.

The evolution of azetidine chemistry has been marked by significant challenges related to ring strain and synthetic accessibility. Azetidines possess considerable ring strain due to their four-membered structure, yet they maintain significantly greater stability compared to three-membered aziridines, creating a unique reactivity profile that can be triggered under appropriate reaction conditions. This balance between reactivity and stability has made azetidines attractive targets for medicinal chemists seeking to develop novel pharmaceutical compounds with improved properties.

Throughout the latter half of the 20th century and into the 21st century, advances in synthetic methodology have expanded the accessibility of complex azetidine derivatives. The development of cycloaddition reactions, cyclization methods, and transformation reactions has enabled the preparation of increasingly sophisticated azetidine compounds. Recent decades have witnessed particular progress in the synthesis of functionalized azetidine carboxylic acids, driven by their potential applications as conformationally constrained amino acid analogs and their utility in peptide and protein research.

The emergence of compounds like this compound represents the culmination of these synthetic advances, combining multiple functional groups within the azetidine framework to create compounds with enhanced synthetic utility and potential biological activity. The ability to incorporate alkoxy substituents alongside carboxylic acid functionality demonstrates the maturation of azetidine synthetic chemistry and its capacity to generate complex, multifunctional molecules.

Position within Azetidine Derivative Research

This compound occupies a distinctive position within contemporary azetidine derivative research, representing the intersection of several important research directions in heterocyclic chemistry. The compound embodies current trends toward developing azetidine derivatives with enhanced pharmacological properties, including anticancer, antibacterial, antimicrobial, antischizophrenic, antimalarial, antiobesity, anti-inflammatory, antidiabetic, antiviral, antioxidant, and analgesic activities. Its structural features position it as a valuable scaffold for medicinal chemistry applications, particularly given the growing recognition of azetidines as important pharmacophores.

Recent research has emphasized the development of azetidine carboxylic acid derivatives as conformationally constrained amino acid analogs with potential applications in peptide chemistry and drug design. The presence of the carboxylic acid functionality in this compound aligns with this research direction, while the isopropoxy substituent provides additional opportunities for structure-activity relationship studies and molecular modifications. This combination of features makes the compound particularly valuable for exploring the relationship between azetidine structure and biological activity.

Contemporary synthetic approaches to azetidine derivatives have increasingly focused on methods that can introduce diverse functional groups while maintaining the integrity of the four-membered ring system. The successful synthesis and commercialization of this compound demonstrates the practical application of these advances, providing researchers with access to a sophisticated azetidine building block for further synthetic elaboration. The compound's availability through specialized chemical suppliers reflects the growing demand for complex azetidine derivatives in research applications.

The research landscape surrounding azetidine derivatives continues to evolve, with increasing emphasis on understanding the unique reactivity patterns of these strained ring systems and their potential applications in both synthetic chemistry and drug discovery. This compound serves as an exemplar of this evolving field, combining established azetidine chemistry with innovative substitution patterns to create a compound with significant research potential. The ongoing development of new synthetic methodologies for azetidine preparation and functionalization ensures that compounds like this will continue to play important roles in advancing our understanding of heterocyclic chemistry and its applications.

Properties

IUPAC Name |

3-propan-2-yloxyazetidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-5(2)11-7(6(9)10)3-8-4-7;/h5,8H,3-4H2,1-2H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMYUZKQDAQHMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1(CNC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523606-43-0 | |

| Record name | 3-Azetidinecarboxylic acid, 3-(1-methylethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of azetidine with isopropyl alcohol in the presence of a suitable catalyst to form 3-isopropoxyazetidine. This intermediate is then reacted with chloroacetic acid under controlled conditions to yield 3-Isopropoxyazetidine-3-carboxylic acid. Finally, the hydrochloride salt is formed by treating the carboxylic acid with hydrochloric acid .

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is typically synthesized via N-protected azetidine intermediates . Key steps include:

-

Cyclization of β-keto hydroxamic acids : A method adapted from Sørensen et al. involves N,O-diBoc-protected β-keto hydroxamic acids cyclizing under acidic conditions to form 3-substituted isoxazolols, which can be modified to azetidines .

-

Hydrogenolysis of N-benzyl derivatives : Catalytic hydrogenation (Pd/C, H₂) removes benzyl protecting groups from intermediates like N-benzyl-azetidine-3-carboxylic acid salts, yielding the free azetidine-carboxylic acid .

Example Protocol :

| Step | Reaction | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Cyclization of β-keto hydroxamic acid | HCl, 60°C, 12h | 75% | |

| 2 | Deprotection (N-benzyl removal) | Pd/C, H₂, AcOH, 50°C | 90% |

Hydrolysis and Ring-Opening Reactions

The azetidine ring’s strain facilitates nucleophilic ring-opening:

-

Acid-catalyzed hydrolysis : Under strong acids (e.g., HCl), the ring opens to form γ-amino acids. For example, 3-isopropoxyazetidine-3-carboxylic acid hydrolyzes to β-isopropoxy-β-aminopropionic acid .

-

Base-mediated degradation : Alkaline conditions (e.g., NaOH) lead to decarboxylation or elimination products .

Key Data :

| Substrate | Conditions | Product | Selectivity |

|---|---|---|---|

| 3-Isopropoxyazetidine-3-carboxylic acid | 6M HCl, reflux, 4h | β-Isopropoxy-β-aminopropionic acid | >95% |

Functionalization of the Carboxylic Acid Group

The carboxylic acid participates in classic transformations:

-

Esterification : Reacts with alcohols (e.g., MeOH, H₂SO₄) to form methyl esters, enhancing lipophilicity .

-

Amide formation : Coupling with amines (EDC/HOBt) yields amides, useful in medicinal chemistry .

Example :

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl 3-isopropoxyazetidine-3-carboxylate | Prodrug synthesis |

Ether Cleavage and Substituent Modification

The isopropoxy group undergoes:

-

Acidic cleavage : Concentrated HCl or HBr cleaves the ether bond, yielding 3-hydroxyazetidine-3-carboxylic acid .

-

Nucleophilic substitution : Reacts with thiols or amines under basic conditions to form thioethers or secondary amines .

Mechanistic Insight :

The reaction proceeds via an Sₙ2 mechanism , with the isopropoxy group acting as a leaving group in the presence of strong nucleophiles .

Salt Metathesis and Crystallization

The hydrochloride salt can be converted to other salts (e.g., calcium, potassium) via ion exchange or precipitation :

-

Calcium salt formation : Treatment with CaCl₂ in methanol precipitates the calcium salt, which is methanol-soluble but water-insoluble .

Workflow :

-

Dissolve hydrochloride in methanol.

-

Add CaCl₂ solution.

-

Filter precipitate (KCl, Ca(OH)₂).

Stability and Degradation Pathways

Scientific Research Applications

Pharmaceutical Development

3-Isopropoxyazetidine-3-carboxylic acid hydrochloride plays a crucial role as an intermediate in the synthesis of novel pharmaceuticals. Its structure allows it to be tailored for specific therapeutic targets, particularly in the development of drugs aimed at treating neurological disorders.

- Case Study: Research has demonstrated that derivatives of azetidine carboxylic acids exhibit potential neuroprotective effects. For instance, compounds derived from 3-Isopropoxyazetidine-3-carboxylic acid have been investigated for their ability to modulate neurotransmitter systems, which could lead to new treatments for conditions like Alzheimer's disease and Parkinson's disease .

Chemical Synthesis

This compound is utilized in various chemical reactions to create complex molecules, making it valuable for organic chemists engaged in drug design and synthesis.

- Reactivity Overview:

- Oxidation: Can be oxidized using agents like potassium permanganate to yield oxidized derivatives.

- Reduction: Reduction reactions using lithium aluminum hydride can produce reduced derivatives.

- Substitution: The isopropoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups .

Biological Studies

Researchers employ this compound to investigate its effects on cellular processes. This includes studying its interactions with enzymes and cellular receptors.

- Biological Activity: Preliminary studies suggest that this compound may exhibit notable biological activity, potentially influencing enzyme activities and protein interactions . Such investigations are critical for understanding the compound's mechanism of action and its potential therapeutic applications.

Material Science

In material science, this compound can be integrated into polymer formulations to enhance the properties of materials used in coatings and adhesives.

- Application Example: The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical properties, making it suitable for advanced material applications .

Analytical Chemistry

This compound serves as a standard in analytical methods, ensuring accuracy in measurements within laboratory settings. Its consistent behavior under various analytical conditions makes it a reliable reference material.

- Usage in Methods: It is frequently used in chromatographic techniques where precise quantification of substances is required, aiding researchers in obtaining accurate data during experiments .

Data Summary Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate in drug synthesis targeting neurological disorders | Potential neuroprotective effects |

| Chemical Synthesis | Reactant for complex molecule formation | Versatile reactivity (oxidation, reduction) |

| Biological Studies | Investigation of enzyme activities and cellular interactions | Insights into therapeutic mechanisms |

| Material Science | Integration into polymer formulations | Enhanced thermal stability and mechanical properties |

| Analytical Chemistry | Standard reference for laboratory measurements | Ensures accuracy in quantitative analyses |

Mechanism of Action

The mechanism of action of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in the Azetidine Carboxylate Family

a) 3-(Oxan-4-yl)pyrrolidine-3-carboxylic Acid Hydrochloride (CAS: 2173996-79-5)

- Structural Difference : Replaces the isopropoxy group with a tetrahydropyran (oxan-4-yl) ring.

- Properties: The oxan-4-yl group enhances steric bulk and may influence lipophilicity compared to the isopropoxy substituent.

b) Ethyl 3-Fluoroazetidine-3-carboxylate Hydrochloride (CAS: 1186663-32-0)

- Structural Difference : Substitutes the isopropoxy group with fluorine and uses an ethyl ester instead of a free carboxylic acid.

- The ethyl ester group may serve as a prodrug moiety .

c) Methyl 3-Methylazetidine-3-carboxylate Hydrochloride

- Structural Difference : Features a methyl group and methyl ester instead of isopropoxy and carboxylic acid.

- Its ester form suggests utility as a synthetic intermediate for APIs .

Isoxazole-Based Analogues

a) 5-(Morpholinomethyl)isoxazole-3-carboxylic Acid Hydrochloride

- Structural Difference: Replaces the azetidine ring with an isoxazole core and adds a morpholinomethyl group.

- Properties: The isoxazole ring offers aromatic stability, while the morpholine group enhances solubility.

b) 5-Methyl-3-isoxazolecarboxylic Acid Derivatives

Comparative Data Table

Key Research Findings

Functional Group Impact :

- The isopropoxy group in the main compound balances lipophilicity and steric effects, optimizing bioavailability in agrochemical formulations .

- Fluorine substitution (e.g., in Ethyl 3-fluoroazetidine-3-carboxylate HCl) enhances metabolic stability, a critical factor in API design .

- Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., Methyl 3-methylazetidine-3-carboxylate HCl) are preferred for synthetic intermediates, while free carboxylic acids (e.g., the main compound) are utilized in final formulations .

- Stability and Safety: Limited toxicological data are available for azetidine derivatives, though industrial-grade certification (ISO/REACH) implies standardized safety protocols for the main compound .

Biological Activity

Overview

3-Isopropoxyazetidine-3-carboxylic acid hydrochloride (CAS No. 1523606-43-0) is a synthetic compound characterized by its unique azetidine structure, which contributes to its diverse biological activities. With the molecular formula C7H14ClNO3 and a molecular weight of 195.65 g/mol, this compound has gained attention in various fields of biological research due to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structural features enable it to modulate enzyme activities and influence protein interactions, which are crucial for various physiological processes.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes, which may lead to altered metabolic pathways.

- Receptor Binding : It may bind to receptors, affecting signal transduction pathways involved in cellular responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Antiproliferative Effects : In vitro assays have demonstrated that the compound can inhibit the growth of various cancer cell lines, suggesting potential applications in oncology .

Case Studies and Experimental Data

-

Antiproliferative Activity :

- A study assessed the antiproliferative effects of various compounds, including derivatives of azetidine. The results indicated that modifications to the azetidine structure could enhance activity against cancer cell lines such as HeLa (human cervix carcinoma) and L1210 (murine leukemia) cells. For instance, related compounds showed IC50 values indicating effective inhibition of cell proliferation .

- Enzyme Interaction Studies :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other azetidine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3,3-Difluoroazetidine hydrochloride | Fluorine substitutions | Enhanced solubility and bioavailability |

| 3-Methoxyazetidine hydrochloride | Methoxy group addition | Moderate enzyme inhibition |

| Methyl 1-Boc-azetidine-3-carboxylate | Boc protection on nitrogen | Potential for improved pharmacokinetic properties |

Safety and Handling

Safety data indicate that this compound should be handled with care due to its chemical reactivity. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) when handling the compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-isopropoxyazetidine-3-carboxylic acid hydrochloride, and what intermediates are critical for yield optimization?

- Methodological Answer : Synthesis typically involves functionalization of the azetidine ring. Key intermediates include protected azetidine-3-carboxylic acid derivatives, such as those with isopropoxy groups introduced via nucleophilic substitution or esterification. For example, HY-Y0530 (azetidine-3-carboxylic acid, CAS 36476-78-5) can serve as a precursor, with isopropoxy substitution achieved using reagents like isopropyl halides under basic conditions. Reaction optimization should focus on solvent polarity (e.g., DMF or THF) and temperature control to minimize ring strain-induced side reactions .

Q. What analytical methods are recommended for purity assessment and structural confirmation of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is widely used. A validated method similar to clonidine hydrochloride analysis (using a C18 column, 0.03 mol·L⁻¹ phosphate buffer-methanol mobile phase, and 207 nm detection) can be adapted . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C, is critical for confirming the azetidine ring structure and isopropoxy substituent. Mass spectrometry (ESI-MS) should verify the molecular ion peak at m/z 164.1 (free base) and HCl adducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA/GHS guidelines for skin/eye protection and respiratory safety. Immediate flushing with water is required for eye/skin contact. Use fume hoods to avoid inhalation of HCl vapors during synthesis. Refer to safety data sheets (SDS) for azetidine derivatives, which recommend PPE (gloves, lab coats) and emergency measures for acid exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate azetidine ring instability during synthesis?

- Methodological Answer : Azetidine rings are prone to ring-opening under acidic or high-temperature conditions. Use mild bases (e.g., K₂CO₃) and low temperatures (0–5°C) during substitution reactions. Catalytic systems like thiamine hydrochloride (used in pyrazolopyranopyrimidine synthesis) may stabilize intermediates . Monitor reaction progress via TLC or in-situ FTIR to detect premature degradation.

Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) across studies?

- Methodological Answer : Systematic reproducibility studies are critical. For example, if solubility in aqueous buffers conflicts, test the compound under controlled pH (e.g., 1–14) and ionic strength. Differential Scanning Calorimetry (DSC) can clarify melting point variations by identifying polymorphic forms or hydrate formation. Cross-reference data from peer-reviewed studies and avoid non-validated commercial sources .

Q. What strategies are effective for studying the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using ICH guidelines:

- Temperature/Humidity : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months.

- Light Exposure : Use UV-vis spectroscopy to detect photodegradation products.

- Analytical Monitoring : HPLC purity checks and mass balance calculations at intervals. For hygroscopic HCl salts, use desiccants and inert-atmosphere storage .

Q. How can researchers design assays to evaluate the compound’s bioactivity while minimizing interference from residual solvents or byproducts?

- Methodological Answer : Employ orthogonal purification techniques:

- Prep-HPLC for isolating the target compound from synthetic byproducts.

- Lyophilization to remove volatile solvents (e.g., DCM, ethyl acetate).

- Bioassay Controls : Include solvent-only and intermediate controls to isolate pharmacological effects. For example, test azetidine-3-carboxylic acid (HY-Y0530) separately to rule out precursor interference .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s reactivity in nucleophilic environments be addressed?

- Methodological Answer : Replicate experiments under standardized conditions. For instance, if one study reports ring-opening in basic media while another does not, vary pH (7–12) and nucleophile concentration (e.g., NaCNBH₃) to identify threshold conditions. Computational modeling (DFT) can predict electron-deficient sites on the azetidine ring prone to nucleophilic attack .

Q. What experimental approaches validate the compound’s role as a ligand in metal-catalyzed reactions?

- Methodological Answer : Use X-ray crystallography to confirm coordination geometry with metals (e.g., Pd, Cu). Spectroscopic titration (e.g., UV-vis or fluorescence quenching) quantifies binding constants. Compare catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) with/without the ligand to isolate its contribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.